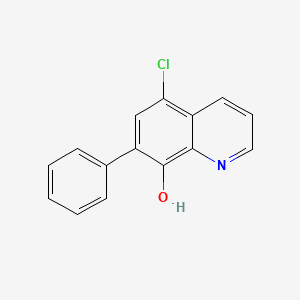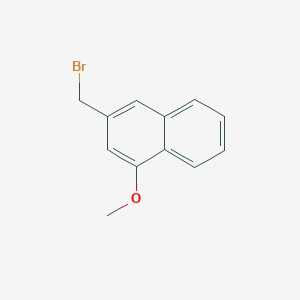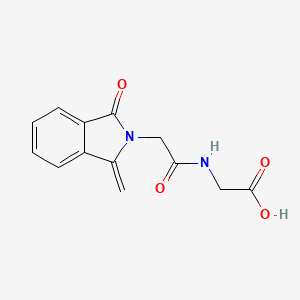
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of isoindolinone derivatives. Isoindolinones are important heterocyclic compounds found in various natural products and synthetic biologically active compounds . This compound features a γ-lactam fused with a benzene ring, making it a significant molecule in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid can be achieved through a series of chemical reactions involving the formation of the isoindolinone core. One common method involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . The reaction typically requires the use of lithium chloride and water in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.
化学反応の分析
Types of Reactions
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced isoindolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties
科学的研究の応用
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s isoindolinone core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: A similar compound with a methyl group instead of the methylene group.
Indole derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid is unique due to its specific structural features, such as the methylene group and the acetamido moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
62100-35-0 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
2-[[2-(1-methylidene-3-oxoisoindol-2-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-9-4-2-3-5-10(9)13(19)15(8)7-11(16)14-6-12(17)18/h2-5H,1,6-7H2,(H,14,16)(H,17,18) |
InChIキー |
ZQTOPLZBDZTTIH-UHFFFAOYSA-N |
正規SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



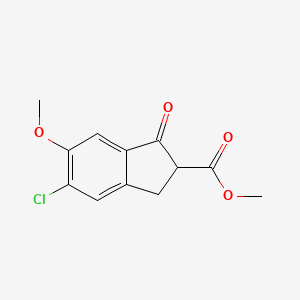
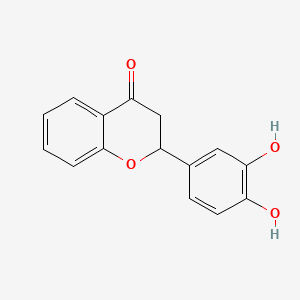
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)

